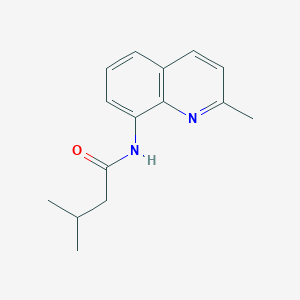![molecular formula C21H26N2O4 B243815 2-(2,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243815.png)
2-(2,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties.
Mecanismo De Acción
2-(2,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide works by activating the immune system to attack cancer cells. It does this by binding to and activating a protein called STING (Stimulator of Interferon Genes), which triggers the production of interferon and other immune system molecules. These molecules then stimulate the immune system to attack and destroy cancer cells.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, which are immune system molecules that help to regulate inflammation and immune responses. 2-(2,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has also been shown to increase the production of nitric oxide, which can help to increase blood flow and oxygen delivery to tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide is that it has been shown to be effective against a wide range of cancer cell lines. It has also been shown to enhance the effectiveness of other anti-cancer therapies. However, 2-(2,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide can be difficult to work with in the lab, as it is unstable and can break down quickly.
Direcciones Futuras
There are a number of future directions for research on 2-(2,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide. One area of interest is in developing more stable forms of the compound that can be used in clinical trials. Another area of interest is in exploring the potential of 2-(2,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide in combination with other anti-cancer therapies. Additionally, there is interest in exploring the potential of 2-(2,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide in treating other diseases, such as viral infections and autoimmune disorders.
Métodos De Síntesis
2-(2,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with 2-chloroacetyl chloride, followed by reaction with 5-methoxy-2-(4-morpholinyl)aniline. The resulting product is then treated with acetic anhydride and triethylamine to yield 2-(2,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been studied extensively for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, colon, breast, and pancreatic cancer. 2-(2,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has also been shown to enhance the effectiveness of other anti-cancer therapies, such as radiation and chemotherapy.
Propiedades
Fórmula molecular |
C21H26N2O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenoxy)-N-(5-methoxy-2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C21H26N2O4/c1-15-4-7-20(16(2)12-15)27-14-21(24)22-18-13-17(25-3)5-6-19(18)23-8-10-26-11-9-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Clave InChI |
JVEINKFHFAVWGA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)C |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B243732.png)
![3,5-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243734.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243735.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B243736.png)
![N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243737.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243739.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)

![4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)

![2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243753.png)
![N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243754.png)